molecular formula C18H13N5O3 B2472602 2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide CAS No. 2034531-74-1

2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide

Cat. No. B2472602
CAS RN: 2034531-74-1
M. Wt: 347.334
InChI Key: JOIROEPLUDSZCV-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a chromene ring, a triazole ring, and a pyridine ring . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and triazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons . The chromene ring is a fused ring system containing a benzene ring and a heterocyclic pyran ring .

Scientific Research Applications

1. Stereochemistry and Pharmacological Profile

The compound's structural analogs, based on pyrrolidin-2-one pharmacophore, have gained significant attention for their potential in improving pharmacological profiles. Studies on enantiomerically pure derivatives, such as (R)-phenylpiracetam and E1R, highlight the direct relationship between the configuration of stereocenters and biological properties, suggesting its importance in drug development (Veinberg et al., 2015).

2. Chemical Properties and Coordination Chemistry

Research on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs demonstrates the significance of 2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide in coordination chemistry. These studies provide insights into the preparation procedures, properties of free organic compounds, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, indicating a broad application spectrum (Boča et al., 2011).

3. Antitubercular Activity

Modifications of the compound's structure and evaluation against various strains of M. tuberculosis highlight its potential in antitubercular activity. The derivatives display significant activity, especially against INH-resistant non-tuberculous mycobacteria, marking an essential point for the design of new leads for anti-TB compounds (Asif, 2014).

4. Optical Sensing and Biological Applications

Derivatives of the compound, especially those involving pyrimidine, have been utilized as optical sensors and exhibit a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds positions them as potential candidates in sensing technologies and biological applications (Jindal & Kaur, 2021).

5. Significance in Central Nervous System (CNS) Drug Synthesis

Functional chemical groups in the compound's derivatives may serve as lead molecules for synthesizing compounds with CNS activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen in the compound's structure may impact CNS effects ranging from depression to convulsion, underscoring its therapeutic potential (Saganuwan, 2017).

properties

IUPAC Name

2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-17(15-9-12-3-1-2-4-16(12)26-18(15)25)20-10-13-11-23(22-21-13)14-5-7-19-8-6-14/h1-9,11H,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIROEPLUDSZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide

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